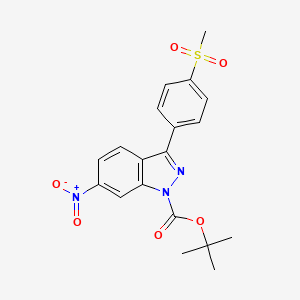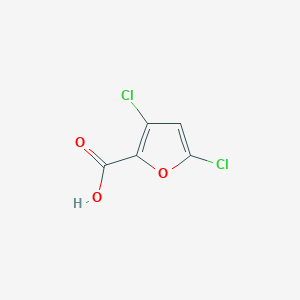
2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a phenyl ring, and an oxoacetaldehyde functional group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 4-cyclohexylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetaldehyde group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: A variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde can be compared to other similar compounds, such as:
2-(4-Cyclohexylphenyl)propanoic acid: This compound is structurally similar but contains a propionic acid group instead of an oxoacetaldehyde group.
2-(4-Cyclohexylphenyl)ethanol: This compound has an ethyl group attached to the phenyl ring, differing from the oxoacetaldehyde group.
Uniqueness: The presence of the oxoacetaldehyde group in this compound gives it unique chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific chemical syntheses and applications.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C14H16O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2 |
Clé InChI |
RYGJINMGOUIPDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)



![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)


![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)




